- Catalytic enantioselective epoxidation of nitroalkenesChemical Communications (Cambridge, 2016, 52(65), 10060-10063,
Cas no 95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide)

95088-20-3 structure
Nome del prodotto:N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
Numero CAS:95088-20-3
MF:C27H28BrF3N2O
MW:533.423236846924
MDL:MFCD00082433
CID:61764
PubChem ID:11421253
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(4-Trifloromethybenzyl)cinchoninum bromide
- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
- N-(4-TRIFLUOROMETHYLBENZYL)CINCHONINIUM BROMIDE
- U112
- N-(4-Trifluoromethylbenzyl)cinchoniniumbromide
- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide, 80%
- N-[4-(trifluoromethyl)benzy]cinchoninium bromide
- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
- (2R,4S,5R)-2-((S)-hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinyl-1-azoniabicyclo[2.2.2]octane bromide
- 95088-20-3
- SCHEMBL1657858
- n-[4-(trifluoromethyl)benzyl]-cinchoninium bromide
- (2R,4S,5R)-2-((S)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide
- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide
- N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
-
- MDL: MFCD00082433
- Inchi: 1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32+;/m0./s1
- Chiave InChI: LOCWWLLFHKDFLF-IGKFHUQKSA-M
- Sorrisi: C(C1C=CC(C(F)(F)F)=CC=1)[N@+]12CC[C@H]([C@H](C1)C=C)C[C@@H]2[C@H](C1C=CN=C2C=CC=CC=12)O.[Br-]
Proprietà calcolate
- Massa esatta: 532.13400
- Massa monoisotopica: 532.13371g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 34
- Conta legami ruotabili: 5
- Complessità: 691
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 33.1Ų
Proprietà sperimentali
- Colore/forma: Polvere giallo pallido
- Punto di fusione: 245 ºC (dec.)
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 33.12000
- LogP: 2.86120
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Informazioni sulla sicurezza
- WGK Germania:3
- Codice categoria di pericolo: R36/37/38
- Istruzioni di sicurezza: S22-S24/25-S26-S36
- CODICI DEL MARCHIO F FLUKA:3
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | T902025-50mg |
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |
95088-20-3 | 50mg |
$75.00 | 2023-05-17 | ||
TRC | T902025-10mg |
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |
95088-20-3 | 10mg |
$64.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D634569-5g |
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |
95088-20-3 | 98% | 5g |
$695 | 2024-08-03 | |
eNovation Chemicals LLC | D634569-1g |
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |
95088-20-3 | 98% | 1g |
$225 | 2024-08-03 | |
A2B Chem LLC | AI63884-100mg |
N-(4-Trifluoromethylbenzyl)cinchoninium bromide |
95088-20-3 | 95% | 100mg |
$46.00 | 2024-07-18 | |
1PlusChem | 1P00IJ70-100mg |
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |
95088-20-3 | 98% | 100mg |
$90.00 | 2024-04-19 | |
A2B Chem LLC | AI63884-1g |
N-(4-Trifluoromethylbenzyl)cinchoninium bromide |
95088-20-3 | 95% | 1g |
$250.00 | 2024-07-18 | |
Aaron | AR00IJFC-100mg |
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |
95088-20-3 | 98% | 100mg |
$66.00 | 2025-02-13 | |
A2B Chem LLC | AI63884-250mg |
N-(4-Trifluoromethylbenzyl)cinchoninium bromide |
95088-20-3 | 95% | 250mg |
$80.00 | 2024-07-18 | |
eNovation Chemicals LLC | D634569-1g |
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |
95088-20-3 | 98% | 1g |
$225 | 2025-03-01 |
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Asymmetric epoxidation of α,β-unsaturated ketones under phase-transfer catalyzed conditionsTetrahedron Letters, 1998, 39(41), 7563-7566,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 3 h, 80 °C; 80 °C → 25 °C
Riferimento
- Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (-)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial AgentsJournal of the American Chemical Society, 2017, 139(10), 3736-3746,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 4 h, 80 °C; 80 °C → rt
1.2 Reagents: Diethyl ether ; 0.5 h, rt
1.2 Reagents: Diethyl ether ; 0.5 h, rt
Riferimento
- Synthesis of cinchonine quaternary ammonium salts and the catalysis of asymmetric alkylationGaodeng Xuexiao Huaxue Xuebao, 2010, 31(8), 1564-1569,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Synthesis and antimicrobial activity of enantioenriched viridicatumtoxin B analogs, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Monodeazacinchona alkaloid derivatives: synthesis and preliminary applications as phase-transfer catalystsEuropean Journal of Organic Chemistry, 2002, (13), 2087-2093,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalystsJournal of Organic Chemistry, 2002, 67(1), 259-264,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Asymmetric synthesis of N-arylaziridinesTetrahedron: Asymmetry, 2002, 12(24), 3349-3365,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 3.5 h, reflux
Riferimento
- Asymmetric Direct α-Hydroxylation of β-Oxo Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium SaltsEuropean Journal of Organic Chemistry, 2010, (34), 6525-6530,
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Isopropanol ; reflux
Riferimento
- Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase InhibitorsPharmaceuticals, 2022, 15(10),,
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Raw materials
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preparation Products
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Letteratura correlata
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide) Prodotti correlati
- 1076198-94-1(O-Benzyl-S-methyl-3-thioacetaminophen)
- 1213564-65-8((2S)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol)
- 104996-57-8(2-[(4-methylquinolin-2-yl)sulfanyl]acetamide)
- 926213-98-1(2-(1-cyclopropyl-N-methylformamido)acetic acid)
- 1386379-86-7(2-(Benzyloxy)-3,5-dimethylbenzaldehyde)
- 1361762-07-3(2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde)
- 76708-82-2(2,3,4'-Trimethyl-1,1'-biphenyl)
- 6186-98-7((Z)-11-Octadecenyl Acetate)
- 1806052-57-2(3-Bromo-4-(difluoromethyl)-6-fluoro-2-iodopyridine)
- 1172072-83-1(2-bromo-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95088-20-3)N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

Purezza:99%
Quantità:1g
Prezzo ($):364